N-methoxy-3-oxobutanamide
Description
N-Methoxy-3-oxobutanamide (CAS: 133146-85-7) is a β-ketoamide derivative with the molecular formula C₆H₁₁NO₃ (average mass: 145.158 g/mol; monoisotopic mass: 145.073893 g/mol) . Its structure features a methoxy-methyl group attached to the amide nitrogen and a 3-oxobutanoate backbone.
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
N-methoxy-3-oxobutanamide |
InChI |
InChI=1S/C5H9NO3/c1-4(7)3-5(8)6-9-2/h3H2,1-2H3,(H,6,8) |
InChI Key |
QIECUONTZRHJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-3-oxobutanamide can be synthesized through several methods. One common synthetic route involves the reaction of N,O-dimethylhydroxylamine hydrochloride with a suitable acyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid at reflux temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Substituted naphthalene derivatives and lactam derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methoxy-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-methoxy-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit key enzymes involved in metabolic processes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Alkyl-3-oxobutanamides
Examples include N-cyclohexylacetoacetamide and N-butyl-3-oxobutanamide ():
- Synthesis : Prepared via reaction of diketene with cyclohexylamine or butylamine in benzene/water, yielding 94% and 89% , respectively .
- Key Differences: Substituents: Bulky cyclohexyl or linear butyl groups vs. methoxy-methyl in N-methoxy-3-oxobutanamide. Polarity: Alkyl groups reduce polarity compared to the methoxy group, affecting solubility in non-polar solvents. Applications: Often used as intermediates for α-oxoketene S,S-acetals (e.g., in heterocycle synthesis) , whereas N-methoxy derivatives may offer enhanced coordination for metal catalysis.
Methyl 2-Benzoylamino-3-oxobutanoate ()
- Structure: Combines a benzoylamino group and methyl ester at the 3-oxobutanamide backbone.
- Synthesis : Prepared via refluxing with aromatic amines and a PTSA catalyst in benzene .
- Key Differences: Functional Groups: The ester group increases electrophilicity at the carbonyl, making it more reactive toward nucleophiles than the amide in this compound. Applications: Used in synthesizing enamino esters for heterocyclic systems (e.g., pyridines) , whereas the methoxy-methyl amide may resist hydrolysis better under acidic/basic conditions.
4'-Methoxyacetoacetanilide (CAS: 5437-98-9; )
- Structure : Anilide derivative with a 4-methoxyphenyl group.
- Key Differences: Aromatic vs. Reactivity: The anilide group may participate in electrophilic aromatic substitution, unlike the aliphatic methoxy-methyl substituent.
Methyl 4-Methoxy-3-oxobutyrate ()
- Structure : Ester analog with a methoxy group at the 4-position.
- Key Differences :
- Ester vs. Amide : The ester is more prone to hydrolysis, limiting its utility in aqueous conditions. In contrast, the amide group in this compound offers greater stability.
- Synthetic Role : Used as a β-ketoester precursor for Claisen condensations , whereas β-ketoamides like this compound are better suited for amidation or cyclization reactions.
Research Findings and Trends
- Functional Group Reactivity : Esters (e.g., methyl 4-methoxy-3-oxobutyrate) are more reactive toward nucleophiles, whereas amides (e.g., this compound) offer hydrolytic stability .
- Synthetic Utility : N-Alkyl-3-oxobutanamides are preferred for ketene acetal formation, while β-ketoesters/amides serve divergent roles in condensation vs. cyclization pathways .
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